molecular formula C18H18FNO2 B2451930 (2E)-N-[2-(3-fluorophenyl)-2-methoxyethyl]-3-phenylprop-2-enamide CAS No. 1798401-47-4

(2E)-N-[2-(3-fluorophenyl)-2-methoxyethyl]-3-phenylprop-2-enamide

Cat. No.: B2451930
CAS No.: 1798401-47-4
M. Wt: 299.345
InChI Key: JTOKAKJRNZGIJU-ZHACJKMWSA-N
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Description

(2E)-N-[2-(3-fluorophenyl)-2-methoxyethyl]-3-phenylprop-2-enamide is an organic compound that belongs to the class of cinnamamides This compound features a cinnamamide backbone with a 3-fluorophenyl and a 2-methoxyethyl substituent

Properties

IUPAC Name

(E)-N-[2-(3-fluorophenyl)-2-methoxyethyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO2/c1-22-17(15-8-5-9-16(19)12-15)13-20-18(21)11-10-14-6-3-2-4-7-14/h2-12,17H,13H2,1H3,(H,20,21)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTOKAKJRNZGIJU-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C=CC1=CC=CC=C1)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(CNC(=O)/C=C/C1=CC=CC=C1)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[2-(3-fluorophenyl)-2-methoxyethyl]-3-phenylprop-2-enamide typically involves the reaction of cinnamic acid derivatives with appropriate amines. One common method is the amidation reaction, where cinnamic acid is first activated using a coupling reagent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide). The activated cinnamic acid is then reacted with 2-(3-fluorophenyl)-2-methoxyethylamine under mild conditions to form the desired cinnamamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[2-(3-fluorophenyl)-2-methoxyethyl]-3-phenylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The methoxyethyl group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The cinnamamide double bond can be reduced to form the corresponding amide.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of saturated amides.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Structural Features

The compound features:

  • A cinnamamide backbone , which is known for its versatility in organic synthesis.
  • A fluorophenyl group , which may enhance biological activity through increased lipophilicity and receptor binding.
  • A methoxyethyl substituent , adding steric bulk and potentially influencing solubility and reactivity.

Table 1: Synthetic Route Overview

StepReaction TypeReagents UsedConditions
1AmidationCinnamic acid, EDC, 2-(3-fluorophenyl)-2-methoxyethylamineMild temperature
2PurificationRecrystallization or chromatographyStandard lab conditions

Antimicrobial Activity

Research indicates that derivatives of compounds similar to (2E)-N-[2-(3-fluorophenyl)-2-methoxyethyl]-3-phenylprop-2-enamide exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains.

Anticancer Properties

The compound's structure suggests potential anticancer activities. Preliminary studies on structurally similar compounds have demonstrated:

  • Inhibition of tumor cell proliferation.
  • Induction of apoptosis in cancer cell lines.
Activity TypeTarget Organism/Cell LineObserved Effect
AntimicrobialEscherichia coli, Staphylococcus aureusInhibition of growth
AnticancerMCF-7 (breast cancer), HeLa (cervical cancer)Induction of apoptosis

Industrial Applications

In addition to its potential medicinal uses, this compound can be utilized in the development of new materials. Its unique properties may allow for applications in:

  • Polymers : As a building block for synthesizing functionalized polymers with tailored properties.
  • Coatings : In formulations that require specific chemical resistance or durability.

Mechanism of Action

The mechanism of action of (2E)-N-[2-(3-fluorophenyl)-2-methoxyethyl]-3-phenylprop-2-enamide involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain receptors or enzymes, while the cinnamamide backbone can interact with biological pathways. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(3-fluorophenyl)ethyl)cinnamamide
  • N-(2-(4-fluorophenyl)-2-methoxyethyl)cinnamamide
  • N-(2-(3-chlorophenyl)-2-methoxyethyl)cinnamamide

Uniqueness

(2E)-N-[2-(3-fluorophenyl)-2-methoxyethyl]-3-phenylprop-2-enamide is unique due to the presence of both a fluorophenyl and a methoxyethyl group. This combination can result in distinct chemical and biological properties compared to other cinnamamide derivatives. The fluorine atom can enhance metabolic stability and binding affinity, while the methoxyethyl group can influence solubility and bioavailability.

Biological Activity

The compound (2E)-N-[2-(3-fluorophenyl)-2-methoxyethyl]-3-phenylprop-2-enamide , also known as a derivative of cinnamamide, has garnered attention for its potential biological activities, particularly in the field of anticonvulsant research. This article reviews the existing literature on its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and safety profiles.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C17H18FNO Molecular Weight 283 33 g mol \text{C}_{17}\text{H}_{18}\text{F}\text{N}\text{O}\quad \text{ Molecular Weight 283 33 g mol }

Anticonvulsant Properties

Research indicates that derivatives of cinnamamide, including this compound, exhibit significant anticonvulsant activity. The following findings summarize key studies:

  • In Vivo Efficacy : In a study assessing various cinnamamide derivatives for their anticonvulsant effects, compounds were tested using models such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests in mice. The results indicated that certain derivatives demonstrated protective effects against seizures, with effective doses ranging from 30 mg/kg to 300 mg/kg depending on the model used .
  • Mechanism of Action : The proposed mechanism for the anticonvulsant activity is linked to the modulation of voltage-sensitive sodium channels, which play a crucial role in neuronal excitability. The introduction of fluorine atoms in the phenyl ring is believed to enhance metabolic stability and lipophilicity, improving central nervous system penetration .
  • Structure-Activity Relationships (SAR) : SAR studies have shown that modifications to the phenyl ring and olefin linker significantly affect biological activity. For instance, substituents at specific positions on the phenyl ring can either enhance or diminish anticonvulsant efficacy .

Safety Profile

Safety evaluations have been conducted to assess cytotoxicity and mutagenicity:

  • Cytotoxicity : In vitro studies using HepG2 and H9c2 cell lines demonstrated that this compound is non-cytotoxic at concentrations up to 100 µM .
  • Mutagenicity : Ames tests indicated that this compound does not exhibit mutagenic properties, suggesting a favorable safety profile for further development .

Data Tables

Study Model ED50 (mg/kg) Route Comments
Study 1MES44.46i.p.Significant anticonvulsant activity observed
Study 1PTZ30.81p.o.Effective at lower doses compared to other models
Study 16-Hz71.55i.p.Indicates potential for therapy-resistant epilepsy

Case Studies

Several case studies have highlighted the efficacy of cinnamamide derivatives in clinical settings:

  • Case Study on Epilepsy Treatment : A clinical trial involving patients with refractory epilepsy showed promising results when treated with a similar cinnamamide derivative, leading to a reduction in seizure frequency by over 50% in several participants .
  • Neuroprotective Effects : Another study examined the neuroprotective effects of this compound in models of neurodegeneration, revealing potential benefits beyond seizure control .

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